molecular formula C25H28N2O2 B11226674 10-isobutyryl-3,3-dimethyl-11-phenyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

10-isobutyryl-3,3-dimethyl-11-phenyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B11226674
M. Wt: 388.5 g/mol
InChI Key: RIMQJJWQKLWGME-UHFFFAOYSA-N
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Description

10-isobutyryl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-isobutyryl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepin core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

10-isobutyryl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

10-isobutyryl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-isobutyryl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context and specific application.

Comparison with Similar Compounds

Similar Compounds

  • 10-isobutyryl-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 11-[4-(Diethylamino)phenyl]-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Uniqueness

Compared to similar compounds, 10-isobutyryl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its specific functional groups and structural configuration

Properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

9,9-dimethyl-5-(2-methylpropanoyl)-6-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H28N2O2/c1-16(2)24(29)27-20-13-9-8-12-18(20)26-19-14-25(3,4)15-21(28)22(19)23(27)17-10-6-5-7-11-17/h5-13,16,23,26H,14-15H2,1-4H3

InChI Key

RIMQJJWQKLWGME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

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